(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride

Overview

Description

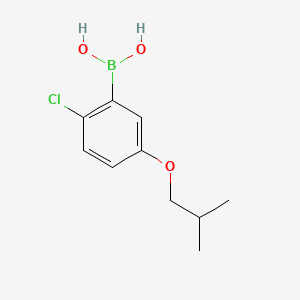

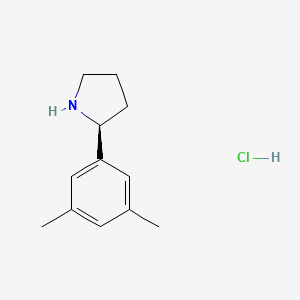

Pyrrolidines are a class of organic compounds that contain a five-membered ring with one nitrogen atom and four carbon atoms. They are found in many natural products and pharmaceuticals . The compound you mentioned, “(S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride”, likely contains a pyrrolidine ring with a 3,5-dimethylphenyl group attached to it.

Molecular Structure Analysis

The molecular structure of pyrrolidines consists of a five-membered ring with one nitrogen atom. The “(S)-2-(3,5-dimethylphenyl)” part of the compound indicates the presence of a 3,5-dimethylphenyl group attached to the second carbon of the pyrrolidine ring. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, from Latin) enantiomer .Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including N-alkylation, ring-opening reactions, and reactions at the 2-position . Again, without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, pyrrolidines are generally polar compounds due to the presence of a nitrogen atom, and they can exist as either solids or liquids depending on their substitution pattern .Scientific Research Applications

Versatility in Drug Discovery

The pyrrolidine ring, a core component of (S)-2-(3,5-dimethylphenyl)pyrrolidine hydrochloride, is widely utilized in medicinal chemistry for developing compounds to treat various human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to its sp^3-hybridization, contributes to the molecule's stereochemistry, and increases three-dimensional coverage—a phenomenon known as “pseudorotation.” This versatility leads to the design of bioactive molecules with target selectivity, including derivatives such as pyrrolizines and pyrrolidine-2,5-diones. The review by Petri et al. (2021) highlights the significance of pyrrolidine in drug discovery, noting how the different stereoisomers and spatial orientation of substituents can result in diverse biological profiles due to varied binding modes to enantioselective proteins (Petri et al., 2021).

Pyrrolidine-based Surfactants

Pyrrolidine derivatives have found applications as surfactants, where their surface-active properties are utilized in various industrial and academic research settings. Login (1995) discusses the role of N-alkylated pyrrolidones in forming synergistic interactions with anionic surfactants. These interactions are facilitated by the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton to form a pseudoquaternary ammonium ion. This versatile behavior enhances the performance of surfactant structures by improving water solubility, compatibility, and solvency, while usually reducing toxicity (Login, 1995).

Supramolecular Capsules from Pyrrolidine Derivatives

Pyrrolidine scaffolds are instrumental in the self-assembly of supramolecular capsules. Ballester (2011) reviews the development of capsules derived from calix[4]pyrrole components, which are analogous to calix[4]arenes. These capsules, assembled through various strategies such as rim-to-rim interactions and hydrogen-bonding, showcase the adaptability of pyrrolidine derivatives in constructing molecular capsules with potential applications in drug delivery and material science (Ballester, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(3,5-dimethylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12;/h6-8,12-13H,3-5H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEZQRMAVIUWJM-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721406 | |

| Record name | (2S)-2-(3,5-Dimethylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245649-28-8 | |

| Record name | Pyrrolidine, 2-(3,5-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(3,5-Dimethylphenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B572306.png)

![[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane](/img/structure/B572310.png)

![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)

![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)